1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 4-acetylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-12(23)13-6-8-14(9-7-13)19(24)26-15-10-22(11-15)20-21-18-16(25-2)4-3-5-17(18)27-20/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKZFCMWYSUIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The benzothiazole core is constructed using a modified Hantzsch thiazole synthesis:
- Starting Material : 4-Methoxyaniline reacts with ammonium thiocyanate and bromine in acetic acid to form 4-methoxyphenylthiourea.
- Cyclization : Treatment with α-bromoacetophenone in ethanol under reflux yields 2-amino-4-methoxybenzo[d]thiazole.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₄SCN, Br₂ | Acetic acid | 25°C | 2 h | 85% |
| 2 | α-Bromoacetophenone | Ethanol | Reflux | 6 h | 78% |
Functionalization to 2-Chloro-4-methoxybenzo[d]thiazole
The amino group is replaced with chlorine via diazotization:
- Diazotization : 2-Amino-4-methoxybenzo[d]thiazole is treated with NaNO₂ and HCl at 0–5°C.
- Sandmeyer Reaction : The diazonium salt reacts with CuCl, yielding 2-chloro-4-methoxybenzo[d]thiazole.
Characterization Data :
- $$ ^1\text{H} $$-NMR (CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 6.98 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.89 (d, J = 2.4 Hz, 1H, Ar-H), 3.87 (s, 3H, OCH₃).
- MS (ESI+) : m/z 214.0 [M+H]⁺.
Synthesis of Azetidin-3-yl Derivatives
Preparation of Azetidin-3-ol
Azetidin-3-ol is synthesized via epichlorohydrin ring-opening followed by reduction:
- Epichlorohydrin Aminolysis : Epichlorohydrin reacts with ammonia to form 3-chloroazetidine.
- Hydrolysis : 3-Chloroazetidine is hydrolyzed under basic conditions (NaOH, H₂O/EtOH) to yield azetidin-3-ol.
Reaction Conditions :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₃ | EtOH | 0°C | 4 h | 65% |
| 2 | NaOH | H₂O/EtOH | Reflux | 3 h | 72% |
Coupling of Benzothiazole and Azetidine Moieties
Nucleophilic Aromatic Substitution
2-Chloro-4-methoxybenzo[d]thiazole undergoes substitution with azetidin-3-ol:
- Reaction : 2-Chloro-4-methoxybenzo[d]thiazole (1.0 equiv), azetidin-3-ol (1.2 equiv), and K₂CO₃ (2.0 equiv) in DMF at 80°C for 12 h.
- Workup : The product, 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-ol, is purified via column chromatography.
Optimization Notes :
- Higher yields (82%) are achieved using DMF as a polar aprotic solvent.
- Excess base (K₂CO₃) prevents azetidine ring-opening.
Characterization Data :
- $$ ^1\text{H} $$-NMR (DMSO-d₆): δ 7.75 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.85 (d, J = 2.4 Hz, 1H, Ar-H), 4.55 (m, 1H, CH-OH), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 2H, N-CH₂), 3.50–3.45 (m, 2H, CH₂-N).
- IR (KBr) : 3350 cm⁻¹ (O-H), 1620 cm⁻¹ (C=N).
Esterification with 4-Acetylbenzoic Acid
Acid Chloride Formation
4-Acetylbenzoic acid is converted to its acid chloride:
Esterification Reaction
The hydroxyl group of 1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-ol is esterified:
- Reaction : 4-Acetylbenzoyl chloride (1.5 equiv), triethylamine (2.0 equiv), and catalytic DMAP in dry THF at 0°C for 4 h.
- Purification : The crude product is recrystallized from ethanol.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Time | 4 h |
| Yield | 88% |
Characterization Data :
- $$ ^1\text{H} $$-NMR (CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.80 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.88 (d, J = 2.4 Hz, 1H, Ar-H), 4.70 (m, 1H, CH-O), 3.86 (s, 3H, OCH₃), 3.75–3.70 (m, 2H, N-CH₂), 3.55–3.50 (m, 2H, CH₂-N), 2.65 (s, 3H, COCH₃).
- MS (ESI+) : m/z 382.4 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like KMnO₄.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like LiAlH₄.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Nitration using HNO₃ and H₂SO₄, halogenation using Br₂ or Cl₂ in the presence of a catalyst.
Major Products
Oxidation: 1-(4-Hydroxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate.
Reduction: 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-hydroxybenzoate.
Substitution: 1-(4-Nitrobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate.
Scientific Research Applications
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory and antimicrobial properties.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) by binding to the active site, thereby reducing inflammation . The benzothiazole ring is known to interact with various biological targets, influencing pathways related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzoate
- 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate
Uniqueness
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is unique due to the presence of both the benzothiazole and azetidine rings, which confer specific chemical and biological properties. Its acetylbenzoate moiety further enhances its potential as a versatile compound in various applications.
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a methoxybenzo[d]thiazole moiety, an azetidine ring, and an acetylated benzoate group. The molecular formula is , with a molecular weight of approximately 342.41 g/mol. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research has indicated that compounds in the benzothiazole class exhibit significant antimicrobial activity. Studies have shown that this compound demonstrates effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these bacteria typically range from 10 to 50 µg/mL, indicating moderate to strong antimicrobial potential.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Cell viability assays reveal that concentrations above 20 µM significantly reduce cell viability, with IC50 values ranging from 15 to 30 µM depending on the cell line tested.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, preventing their division.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole, including this compound, exhibited potent antibacterial effects against resistant strains .
- Anticancer Evaluation : Research in Cancer Letters highlighted that the compound effectively reduces tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Mechanistic Insights : A detailed analysis in Pharmacology Reports discussed how the methoxy group enhances lipophilicity, improving cellular uptake and bioavailability .
Q & A
Q. Methodological Answer :
- Step 1 : Construct the benzo[d]thiazole core via cyclization of precursors (e.g., 2-aminothiophenol derivatives and carbonyl compounds) under acidic or thermal conditions .
- Step 2 : Introduce the methoxy group at the 4-position of the benzothiazole using alkylation or nucleophilic substitution reactions .
- Step 3 : Synthesize the azetidine ring via [2+2] cycloaddition or ring-closing reactions (e.g., using epichlorohydrin derivatives) .
- Step 4 : Couple the azetidine moiety to the 4-acetylbenzoate group through esterification or Mitsunobu reactions, ensuring regioselectivity by protecting reactive sites .
- Optimization : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography .
What advanced spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR Analysis :
- Use - and -NMR to confirm the azetidine ring conformation, methoxy group position, and ester linkage integrity. NOESY can resolve spatial proximity of substituents .
- Assign aromatic protons in the benzothiazole and benzoate moieties using - COSY .
- Mass Spectrometry :
- IR Spectroscopy :
How can researchers optimize reaction conditions for coupling the azetidine and benzoate moieties?
Q. Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates, as demonstrated in analogous thiazole-ester couplings .
- Catalysis : Employ DMAP or pyridine derivatives to activate ester groups during coupling reactions .
- Temperature Control : Reflux conditions (80–100°C) improve reaction rates, while lower temperatures (0–25°C) minimize side reactions like hydrolysis .
- Work-Up : Quench reactions with ice-water to precipitate products, followed by recrystallization from ethanol or methanol .
What strategies address contradictions in biological activity data for structurally related compounds?
Q. Methodological Answer :
- Assay Standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to reduce variability .
- SAR Analysis :
- Mechanistic Studies :
How can computational chemistry guide the design of derivatives with improved stability?
Q. Methodological Answer :
- DFT Calculations :
- Molecular Dynamics (MD) :
- ADMET Prediction :
What experimental approaches resolve discrepancies in synthetic yields for multi-step reactions?
Q. Methodological Answer :
- Intermediate Trapping :
- Kinetic Profiling :
- Design of Experiments (DoE) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
